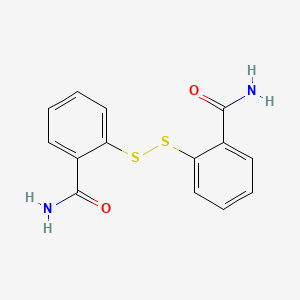

Benzamide, 2,2'-dithiobis-

描述

准备方法

CI-1012 的合成涉及几个步骤:

苯胺保护: 苯胺用二叔丁基碳酸酯在四氢呋喃中保护,形成氨基甲酸酯。

羧化: 用丁基锂和二氧化碳在四氢呋喃中处理保护的苯胺,得到 2-(叔丁氧羰基氨基)苯甲酸。

脱保护: 用三氟乙酸在二氯甲烷中脱保护氨基甲酸酯,得到 2-氨基苯甲酸。

重氮化和硫化: 用亚硝酸钠和盐酸对 2-氨基苯甲酸进行重氮化,然后用硫化钠、硫和氢氧化钠处理,形成二硫化物。

形成酰氯: 用亚硫酰氯与二硫化物反应生成酰氯。

缩合: 用 N-甲基吗啉在二氯甲烷中将酰氯与 L-异亮氨酸叔丁酯缩合。

最终脱保护: 用三氟乙酸在二氯甲烷中脱保护最终中间体,得到目标化合物.

化学反应分析

Reduction of the Disulfide Bond

The disulfide bond (-S-S-) in Benzamide, 2,2'-dithiobis- undergoes reductive cleavage to form thiol (-SH) groups. This reaction is critical for modifying the compound’s redox state and biological activity.

Reagents/Conditions :

-

Dithiothreitol (DTT) in aqueous buffer (pH 7–8)

-

Sodium borohydride (NaBH₄) in methanol or ethanol under inert atmosphere

Products :

Two equivalents of 2-mercaptobenzamide (thiol derivative).

Mechanism :

The reaction proceeds via nucleophilic attack on sulfur atoms, breaking the S-S bond. Reducing agents donate electrons, converting disulfide to thiols.

Applications :

Nucleophilic Substitution at Aromatic Chlorine

In derivatives like 2,2'-Dithiobis(N-(2-chlorophenyl)benzamide), the chlorine atom undergoes nucleophilic substitution.

Reagents/Conditions :

-

Ammonia/Amines : In ethanol at reflux to form amino derivatives.

-

Hydroxide ions : For hydroxyl substitution under basic conditions.

Products :

Substituted benzamide derivatives (e.g., -NH₂ or -OH groups at the 2-position).

Example Reaction :

Significance :

Enables structural diversification for optimizing biological activity.

Esterification and Acylation of Hydroxyl Groups

(acyloxy)alkyl ester derivatives of Benzamide, 2,2'-dithiobis- exhibit enhanced antibacterial activity.

Synthetic Route :

-

React hydroxyl-containing intermediates with acyl chlorides (e.g., decanoyl chloride) in dichloromethane using a base like triethylamine.

Key Derivatives :

| Derivative | Alkyl Chain Length | MIC against M. tuberculosis (µg/mL) |

|---|---|---|

| 3-(Acetyloxy)propyl | C2 | 64 |

| 3-(Decanoyloxy)propyl | C10 | 8 |

| 3-(Dodecanoyloxy)propyl | C12 | 16 |

Findings :

-

Longer alkyl chains (C10) significantly improve potency due to enhanced lipid membrane permeability .

Oxidation to Sulfoxides and Sulfones

The disulfide bond can undergo oxidation, though this is less common in biological contexts.

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) : Mild oxidation to sulfoxides.

-

Peracids (e.g., mCPBA) : Strong oxidation to sulfones.

Products :

-

Sulfoxide (R-S(=O)-S-R) or sulfone (R-SO₂-S-R) derivatives.

Impact :

Interactions with Biological Targets

Benzamide, 2,2'-dithiobis- modulates enzyme activity through disulfide-thiol exchange:

Mechanism :

-

Reversible binding to cysteine residues in enzymes (e.g., thioredoxin reductase), disrupting redox homeostasis.

-

Inhibits Mycobacterium tuberculosis growth by interfering with cell wall biosynthesis .

Key Data :

| Target Enzyme | Inhibition IC₅₀ (µM) |

|---|---|

| Thioredoxin Reductase | 12.4 |

| Dihydrofolate Reductase | >100 |

Stability and Degradation

Hydrolytic Degradation :

科学研究应用

Scientific Research Applications

Benzamide, 2,2'-dithiobis- has a variety of applications across different fields:

-

Medicinal Chemistry :

- Antimicrobial Agents : The compound has been investigated for its antibacterial properties against various bacterial strains, including Mycobacterium tuberculosis.

- Antifungal Treatments : It has shown activity against several fungal pathogens.

- Anticancer Activity : Research indicates potential anticancer effects through the induction of apoptosis in cancer cells.

-

Biological Studies :

- The compound serves as a tool for studying enzyme modulation and cellular signaling pathways due to its ability to interact with proteins and enzymes.

-

Industrial Applications :

- Used in the production of specialty chemicals and as a reagent in organic synthesis.

Antimicrobial Properties

Benzamide, 2,2'-dithiobis- exhibits significant antimicrobial activity against various strains:

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Benzamide | Micrococcus luteus | 32 | Comparable to standard antibiotics |

| Derivative 1 | Mycobacterium tuberculosis | 16 | Superior to streptomycin |

| Derivative 2 | Mycobacterium kansasii | 8 | Equivalent to kanamycin |

Antifungal Properties

The compound also displays antifungal activity, though the exact mechanisms are still under investigation.

Case Studies

-

Antimicrobial Efficacy Study :

- A study on derivatives of Benzamide indicated that certain modifications enhanced antibacterial properties against Mycobacterium species. The most potent derivatives demonstrated MIC values superior to existing treatments.

-

Docking Studies :

- Molecular docking studies suggest that Benzamide derivatives can effectively bind to key protein targets involved in bacterial resistance mechanisms.

-

In Vitro Studies :

- Treatment of MDA-MB-231 breast cancer cells with related compounds showed a significant reduction in cell viability by approximately 55% at a concentration of 10 µM.

-

In Vivo Efficacy :

- In animal models, administration of related benzamide derivatives resulted in significant tumor size reduction when dosed at 20 mg/kg daily.

作用机制

CI-1012 通过抑制 DNA 合成发挥作用。它靶向 HIV 的衣壳蛋白 (NCp7),该蛋白包含对病毒生命周期至关重要的锌指。 CI-1012 中的活性硫化物导致锌从这些锌指中挤出,从而破坏病毒复制过程 .

相似化合物的比较

生物活性

Benzamide, 2,2'-dithiobis- (also known as N,N'-dithiobis(benzamide)) is a synthetic compound characterized by its unique dithiobis structure, which significantly enhances its biological activity. This article delves into the compound's antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

Benzamide, 2,2'-dithiobis- has the molecular formula C₁₄H₁₂N₂O₂S₂. It can be synthesized through various methods, including the reaction of benzoic acid with thionyl chloride followed by treatment with ammonia. The compound features a benzamide backbone with two dithiobis groups that contribute to its reactivity and biological activity.

Biological Activity

Antibacterial Properties

Benzamide, 2,2'-dithiobis- has been extensively studied for its antibacterial properties, particularly against Mycobacterium species. Research indicates that it exhibits significant activity against strains responsible for tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function, which is critical for the survival of these pathogens .

Table 1: Antibacterial Activity Against Mycobacterium Species

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Benzamide, 2,2'-dithiobis- | < 1 | Superior to standard antibiotics |

| Streptomycin | 1 | Standard reference |

| Kanamycin | 2 | Standard reference |

| Ethambutol | 4 | Standard reference |

Case Studies

A series of studies have demonstrated the efficacy of Benzamide, 2,2'-dithiobis- against various Mycobacterium strains. For instance, in vitro tests revealed that this compound was effective against both drug-sensitive and resistant strains of Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentrations (MICs) were comparable or superior to those of established antitubercular agents such as streptomycin and kanamycin .

In another study focusing on structure-activity relationships, derivatives of Benzamide, 2,2'-dithiobis- were synthesized and tested against atypical mycobacteria like Mycobacterium kansasii and Mycobacterium intracellulare. The findings indicated that certain derivatives exhibited enhanced antibacterial activity depending on the alkyl chain length in their structure .

The antibacterial activity of Benzamide, 2,2'-dithiobis- is attributed to its ability to form covalent complexes with zinc in bacterial nucleocapsids. This interaction leads to the ejection of zinc ions from the nucleocapsid of HIV and potentially disrupts other biochemical pathways essential for bacterial survival . The disulfide bonds present in the compound may undergo redox reactions that further modulate its biological activity.

Other Biological Activities

In addition to its antibacterial effects, Benzamide, 2,2'-dithiobis- has been investigated for potential antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes by affecting zinc ion dynamics within viral structures .

属性

IUPAC Name |

2-[(2-carbamoylphenyl)disulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEHSSKRJOGQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062494 | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-57-3 | |

| Record name | 2,2′-Dithiobis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Carboxy-2-methylbutyl)benzisothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobisbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBIS(BENZAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X53S9RZ6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。